1-Azido-4-ethoxybenzene
Overview
Description
Synthesis Analysis
The synthesis of azido-substituted benzenes and their derivatives can involve various methods, including olefination reactions, Heck reactions, and reductive coupling. For instance, a series of C2-symmetrical aza-analogous 1,4-distyrylbenzenes were synthesized using PO-activated olefinations or Heck reactions, with different substituents on the benzene ring . Another method described is the cathodic reduction of a nitro compound to produce an amino compound, which can then be diazotized and coupled with azo components to create azo dyes . Additionally, methylation of azolyl derivatives of dihydroxybenzene has been used to prepare new compounds characterized by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of azido-substituted benzenes and related compounds can be characterized using spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the methylation of azolyl derivatives of dihydroxybenzene resulted in compounds whose structures were elucidated using these techniques . The crystal structure of certain azoxybenzenes has also been determined using single-crystal X-ray diffraction, providing insight into the molecular packing and phase behavior of these materials .
Chemical Reactions Analysis
Azido and related azo and azoxy compounds can undergo various chemical reactions
Scientific Research Applications
1. Chemical Properties and Decomposition
1-Azido-4-ethoxybenzene, a derivative of aromatic azides, exhibits specific properties in chemical reactions. For instance, L'abbé et al. (1994) studied the thermal decomposition rates of azidobenzene derivatives, highlighting their electrostatic stabilization in charge-separated transition states. This research provides insight into the reactivity and stability of this compound under thermal conditions (L'abbé, Dyall, Meersman, & Dehaen, 1994).
2. Applications in Polymer Synthesis
This compound can be utilized in the synthesis of specialized polymers. For example, Moustafid et al. (1991) described the electrosynthesis of polymers using derivatives of 1-methoxy-4-ethoxybenzene, demonstrating the compound's role in creating soluble, structurally unique polymers with potential applications in materials science (Moustafid, Aeiyach, Aaron, Mir-Hedayatullah, & Lacaze, 1991).
3. Synthesis of Novel Organic Compounds
Research by Pokhodylo and Obushak (2022) illustrated the use of this compound in synthesizing new organic compounds, specifically 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid. This compound's synthesis demonstrates the versatility of this compound in creating new molecules with potential pharmaceutical and chemical applications (Pokhodylo & Obushak, 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-azido-4-ethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-2-12-8-5-3-7(4-6-8)10-11-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDQVLYEAQRXDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570548 | |
Record name | 1-Azido-4-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98488-09-6 | |
Record name | 1-Azido-4-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-azido-4-ethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-azido-4-ethoxybenzene in the synthesis of the target triazole compound?
A1: this compound serves as the starting material in a two-step synthesis []. It reacts with ethyl 4,4-diethoxy-3-oxobutanoate under basic conditions. This reaction forms ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, which contains both protected formyl and carboxylic acid groups. Subsequent modifications of this intermediate then yield the target compound, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid.
Q2: Could you elaborate on the reaction between this compound and ethyl 4,4-diethoxy-3-oxobutanoate?
A2: While the research paper doesn't delve into the specific reaction mechanism, it highlights that the reaction occurs under base catalysis []. It's highly likely that this involves a 1,3-dipolar cycloaddition of the azide group in this compound with the activated alkyne moiety within ethyl 4,4-diethoxy-3-oxobutanoate. This type of reaction is commonly employed in the formation of triazole rings.
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